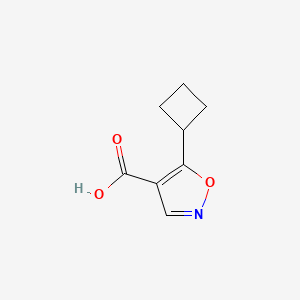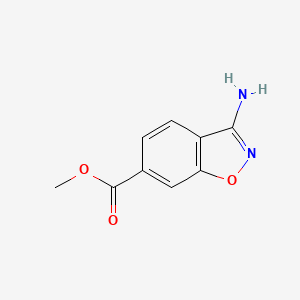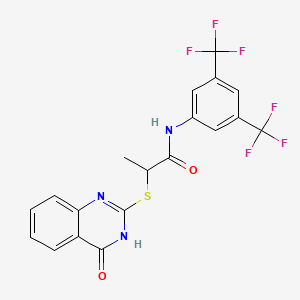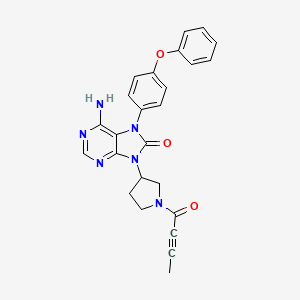
6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name you provided suggests that this compound is a purine derivative.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of a complex molecule like this would likely involve multiple steps, each requiring specific reagents and conditions.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, as well as any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its functional groups.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability under various conditions. These properties can often be predicted based on the structure of the molecule.科学的研究の応用
Synthesis and Biological Activity
- Anticancer Activity : Research on related compounds, such as 9-amino-6-(methylthio)-9H-purines, explored their synthesis for potential anticancer activity. However, these compounds showed no activity against L1210 leukemia cells, suggesting the activity in simpler 9-aminopurines might result from the cleavage of the hydrazino linkage (Temple et al., 1975).
- Immunostimulatory Potency : Compounds like 2-Amino-3-(purin-9-yl)propanoic acids, with various purine base substitutions, were synthesized and tested for their immunostimulatory effects. Some showed significant enhancement in chemokine secretion, indicating potential immunobiological applications (Doláková et al., 2005).
Chemical Synthesis and Structural Studies
- Pyrrolidin-1-yl Derivatives : The synthesis of pyrrolidin-1-yl derivatives of pyrimidines and purines, like the target compound, is part of ongoing research in creating analogues of 2′,3′-dideoxynucleotides. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Harnden et al., 1992).
Potential Therapeutic Applications
- Transdermal Permeation Enhancers : Research on derivatives of hexanoic acid substituted with tertiary amino groups, like pyrrolidin-1-yl, has been conducted to assess their effectiveness as transdermal permeation enhancers. These studies provide insights into how the target compound might be used in transdermal drug delivery systems (Farsa et al., 2010).
Potential in Nucleoside and Nucleotide Analogs Synthesis
- Nucleoside and Nucleotide Analogs : The synthesis of acyclic nucleoside and nucleotide analogs derived from related compounds like 6-Amino-7H-purin-8(9H)-one has been explored, highlighting the potential of the target compound in developing new nucleoside/nucleotide analogs (Janeba et al., 2000).
Safety And Hazards
This involves assessing the potential risks associated with handling or using the compound. This could include toxicity, flammability, and environmental impact.
将来の方向性
This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties.
Please consult with a qualified professional or researcher for more detailed and accurate information.
特性
IUPAC Name |
6-amino-9-(1-but-2-ynoylpyrrolidin-3-yl)-7-(4-phenoxyphenyl)purin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJLPXCPMNSRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2469069.png)
![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)
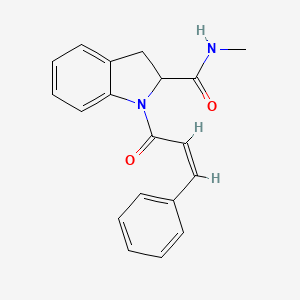
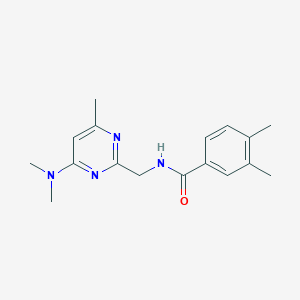
![1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469074.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)
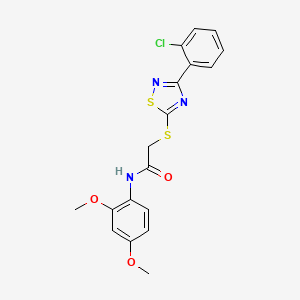
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)
![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)
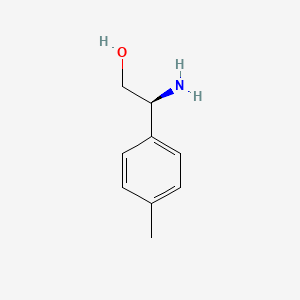
![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)
